

# Identifying potential off-target effects of SAR125844

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## Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

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## Technical Support Center: SAR125844

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SAR125844**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SAR125844**?

A1: **SAR125844** is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.<sup>[1][2]</sup> It has demonstrated nanomolar inhibitory activity against wild-type MET (IC<sub>50</sub> of 4.2 nmol/L) and various MET mutants.<sup>[1][2]</sup>

Q2: Have any off-target effects of **SAR125844** been identified?

A2: Yes, preclinical studies have identified potential off-target activities of **SAR125844**, although it is considered a highly selective MET inhibitor. A biochemical screen of 275 human kinases revealed inhibitory activity against a small number of other kinases, most notably RON, a close structural homolog of MET.<sup>[1]</sup> Other kinases inhibited at higher concentrations include members of the TRK and TAM families.<sup>[1]</sup>

Q3: What are the known off-target kinases for **SAR125844** and at what concentrations are they inhibited?

A3: The table below summarizes the inhibitory activity of **SAR125844** against its primary target (MET) and identified off-target kinases from a biochemical screen.[\[1\]](#)

Q4: How was the selectivity of **SAR125844** determined?

A4: The biochemical selectivity of **SAR125844** was evaluated by screening the compound against a panel of 275 human kinases.[\[1\]](#) The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined to assess potency and selectivity.[\[1\]](#)

## Troubleshooting Guides

Issue: Unexpected cellular phenotype observed in experiments with **SAR125844**.

- Possible Cause 1: Off-target kinase inhibition. At higher concentrations, **SAR125844** may inhibit other kinases in addition to MET, leading to unexpected biological effects.
  - Troubleshooting Steps:
    - Review the concentration of **SAR125844** used. Compare your experimental concentration to the IC50 values for known off-target kinases (see Table 1). If the concentration is in the range where off-target inhibition is likely, consider reducing the concentration to a more MET-selective range.
    - Perform a dose-response experiment. Titrate **SAR125844** to determine if the unexpected phenotype is dose-dependent and correlates with the IC50 values of potential off-target kinases.
    - Use a more selective MET inhibitor as a control (if available). Comparing the phenotype induced by **SAR125844** to that of a structurally different and more selective MET inhibitor can help distinguish between on-target and off-target effects.
    - Knockdown of the target protein. Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of MET and see if this phenocopies the effect of **SAR125844**. If the phenotype is not replicated, it may be due to off-target effects.

- Possible Cause 2: Cell line-specific effects. The expression levels of on- and off-target kinases can vary between different cell lines, leading to different phenotypic outcomes.
  - Troubleshooting Steps:
    - Characterize your cell line. Perform baseline protein expression analysis (e.g., Western blot) to determine the expression levels of MET and key off-target kinases (e.g., RON, AXL, MER, TRKA, TRKB) in your cell line of interest.
    - Test in multiple cell lines. If possible, repeat the experiment in a panel of cell lines with varying expression levels of the target and off-target kinases to assess the consistency of the observed phenotype.

## Data Presentation

Table 1: Biochemical Inhibitory Activity of **SAR125844** Against On-Target and Off-Target Kinases<sup>[1]</sup>

Target Kinase	IC50 (nmol/L)	Selectivity vs. MET (Fold)	Kinase Family
MET (On-Target)	4.2	1	MET
TRKA/NTRK1	39	~9	TRK
PDGFR $\alpha$ -V561D	55	~13	PDGF
AXL	87	~21	TAM
MER	105	~25	TAM
TRKB/NTRK2	280	~67	TRK
RON	~740	>100	MET

## Experimental Protocols

### 1. Biochemical Kinase Selectivity Profiling (Kinome Scan)

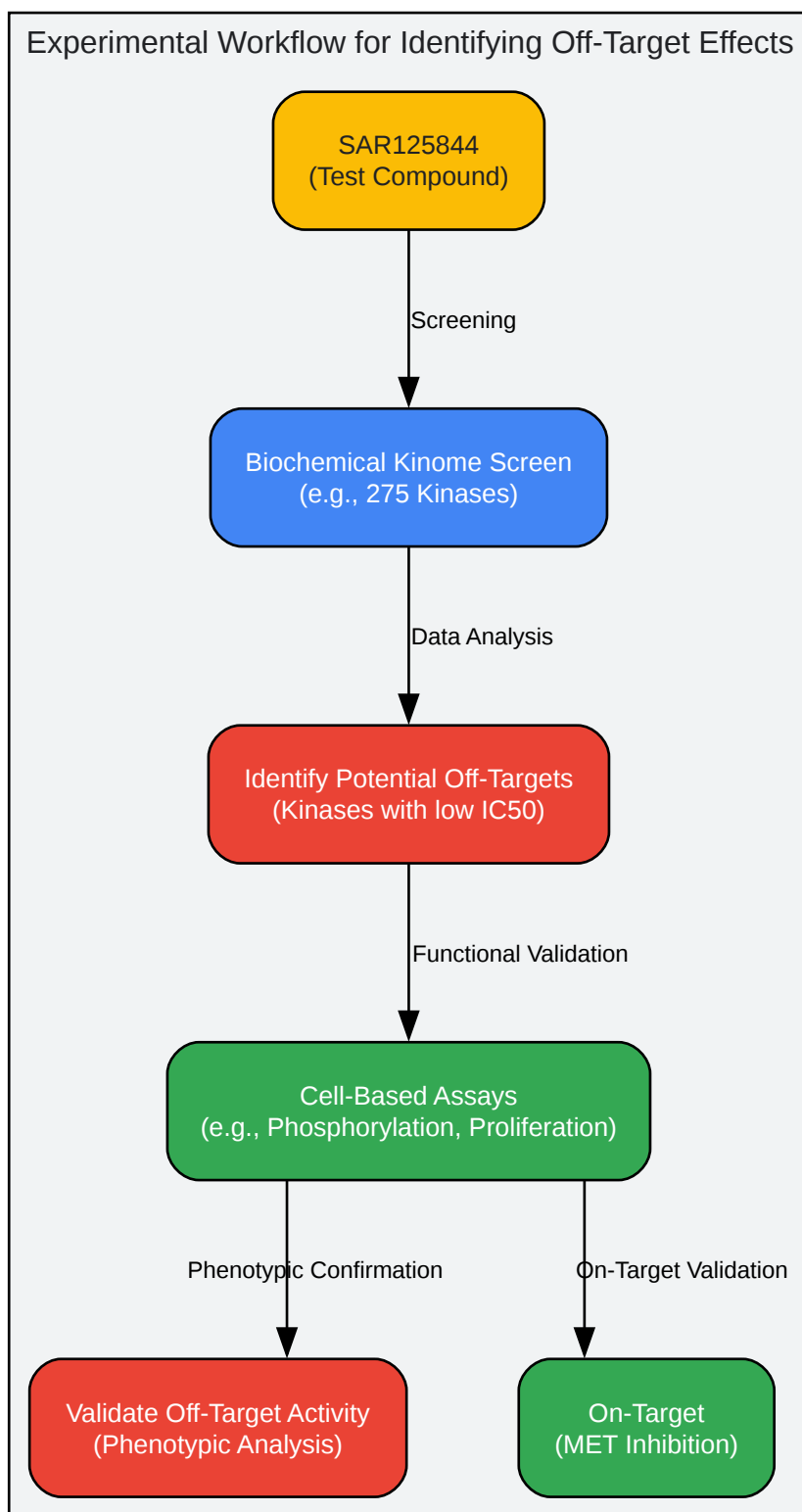
- Objective: To determine the inhibitory activity of **SAR125844** against a broad panel of human kinases.
- Methodology:
  - Compound Preparation: Prepare a stock solution of **SAR125844** in a suitable solvent (e.g., DMSO).
  - Kinase Panel: A large panel of purified recombinant human kinases (e.g., 275 kinases) is utilized.[\[1\]](#)
  - Assay Format: A common format is a radiometric assay (e.g., using [ $\gamma$ -<sup>33</sup>P]ATP) or a fluorescence-based assay such as Homogeneous Time-Resolved Fluorescence (HTRF).[\[1\]](#)
  - Assay Procedure (Illustrative HTRF):
    - Kinase, a biotinylated substrate peptide, and **SAR125844** (at various concentrations) are incubated together in an assay buffer.
    - The kinase reaction is initiated by the addition of ATP.
    - After a defined incubation period, the reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate) are added.
    - The HTRF signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
  - Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of **SAR125844**. IC<sub>50</sub> values are determined by fitting the dose-response data to a four-parameter logistic equation.

## 2. Cell-Based MET Autophosphorylation Assay

- Objective: To assess the potency of **SAR125844** in inhibiting MET autophosphorylation in a cellular context.

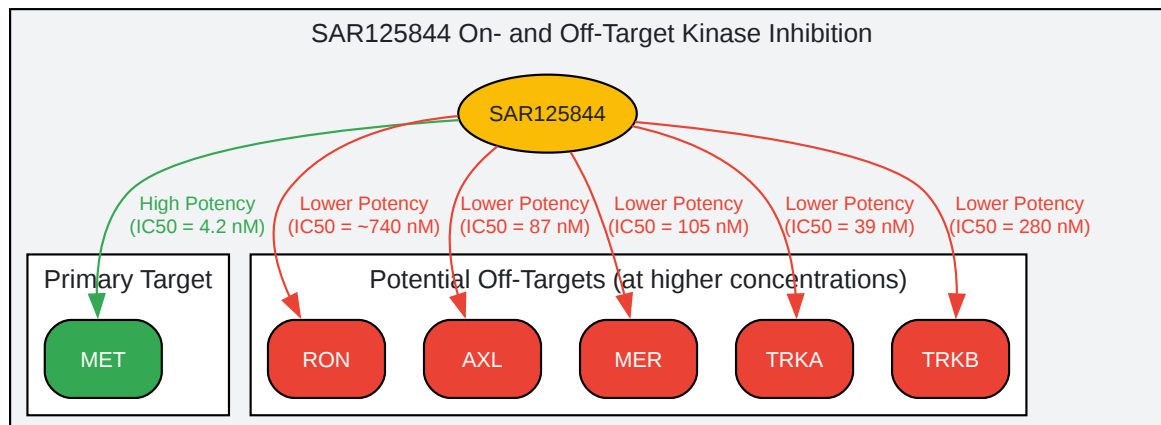
- Methodology:
  - Cell Culture: Culture a MET-dependent cancer cell line (e.g., a cell line with MET amplification).
  - Compound Treatment: Treat the cells with a serial dilution of **SAR125844** for a specified period (e.g., 2 hours).
  - Cell Lysis: Lyse the cells to extract total protein.
  - Protein Quantification: Determine the protein concentration of each lysate.
  - Western Blotting:
    - Separate equal amounts of protein from each sample by SDS-PAGE.
    - Transfer the proteins to a PVDF membrane.
    - Probe the membrane with a primary antibody specific for phosphorylated MET (p-MET).
    - Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total MET as a loading control.
    - Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
    - Visualize the protein bands using a chemiluminescent substrate.
  - Data Analysis: Densitometry is used to quantify the intensity of the p-MET and total MET bands. The ratio of p-MET to total MET is calculated for each treatment condition and normalized to the vehicle control to determine the percentage of inhibition. IC50 values are then calculated from the dose-response curve.

## Mandatory Visualization



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Caption: Workflow for identifying potential off-target effects of **SAR125844**.



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Caption: On-target and potential off-target kinases of **SAR125844**.

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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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